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Compound of Interest

Compound Name: 4-Piperidin-1-ylbenzonitrile

Cat. No.: B072181

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Piperidin-1-
ylbenzonitrile. Due to the limited availability of direct experimental data for this specific
compound, this guide leverages data from its isomer, 2-Piperidin-1-ylbenzonitrile, and related
parent structures to provide a comprehensive analytical profile. This information is crucial for
the characterization, quality control, and mechanistic studies of this compound and its
analogues in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for isomers and parent
compounds of 4-Piperidin-1-ylbenzonitrile. These data points serve as a reference for the
identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The chemical shifts in *H and 3C NMR are indicative of the electronic environment of the
nuclei.

Table 1: 13C NMR Data for 2-Piperidin-1-ylbenzonitrile
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Chemical Shift (ppm)

Assignment (Tentative)

155.0 Aromatic C-N
134.1 Aromatic C-H
1335 Aromatic C-H
122.2 Aromatic C-H
118.9 Cyano C

118.0 Aromatic C-H
111.9 Aromatic C-CN
52.4 Piperidine C-N (o)
26.5 Piperidine C (B)
24.3 Piperidine C (y)

Data sourced from PubChem for 2-Piperidin-1-ylbenzonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 2: Key IR Absorptions for 2-Piperidin-1-ylbenzonitrile and Related Compounds[1]

Wavenumber (cm~?) Vibration Mode Functional Group
~2220-2230 C=N Stretch Nitrile

~2930-2850 C-H Stretch Aliphatic (Piperidine)
~3050-3020 C-H Stretch Aromatic

~1600, ~1480 C=C Stretch Aromatic Ring
~1250 C-N Stretch Aryl-Amine
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Data is a composite based on typical values and data for 2-Piperidin-1-ylbenzonitrile and
parent structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

Table 3: Mass Spectrometry Data for 2-Piperidin-1-ylbenzonitrile[1]

miz lon

186 [M]* (Molecular lon)

185 [M-H]*+

103 [C7HsN]* (Benzonitrile fragment)

Data sourced from a GC-MS analysis of 2-Piperidin-1-ylbenzonitrile available on PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] The
sample (5-20 mg for *H, 20-50 mg for 13C) is dissolved in a deuterated solvent such as
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds).[2] Chemical shifts are reported in
parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample can be analyzed as a neat liquid, a KBr pellet for solids, or using an Attenuated Total
Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400

cm™1,
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Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for separation and identification of components. Electron lonization
(El) is a common method for generating ions. The instrument analyzes the mass-to-charge

ratio (m/z) of the ions produced.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with 4-Piperidin-1-

ylbenzonitrile and related compounds. While direct experimental data for the title compound is

sparse, the provided information for its isomer and parent structures offers valuable insights for

its analytical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ylbenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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